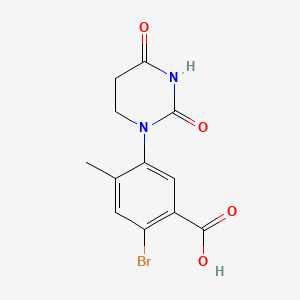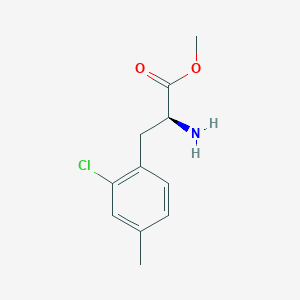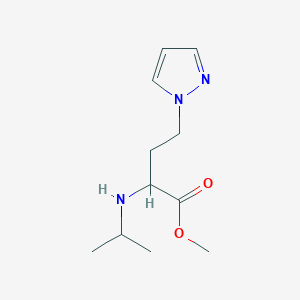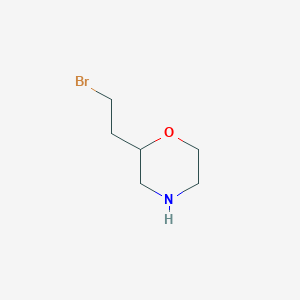
2-(2-Bromoethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)morpholine: is an organic compound that belongs to the class of morpholines It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions:
Monoalkylation of Morpholine: One common method for preparing 2-(2-Bromoethyl)morpholine involves the monoalkylation of morpholine with 1,2-dibromoethane.
Green Synthesis: Recent advancements have introduced green synthesis methods that utilize ethylene sulfate and tBuOK for the conversion of 1,2-amino alcohols to morpholines.
Industrial Production Methods: Industrial production of this compound generally follows the monoalkylation route due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-(2-Bromoethyl)morpholine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azidoethylmorpholine, thiocyanatoethylmorpholine, or various amine derivatives can be formed.
科学的研究の応用
Chemistry: 2-(2-Bromoethyl)morpholine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It is investigated for its activity against certain biological targets, including enzymes and receptors.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
作用機序
The mechanism of action of 2-(2-Bromoethyl)morpholine largely depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity .
類似化合物との比較
Morpholine: A simpler analog without the bromoethyl group, used widely in organic synthesis and as a solvent.
4-(2-Bromoethyl)morpholine: A positional isomer with the bromoethyl group attached to the fourth position of the morpholine ring.
2-(2-Chloroethyl)morpholine: A similar compound where the bromine atom is replaced by chlorine, often used in similar applications but with different reactivity.
Uniqueness: 2-(2-Bromoethyl)morpholine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with simpler morpholine derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C6H12BrNO |
|---|---|
分子量 |
194.07 g/mol |
IUPAC名 |
2-(2-bromoethyl)morpholine |
InChI |
InChI=1S/C6H12BrNO/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5H2 |
InChIキー |
KHHDYDHETWAYPO-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


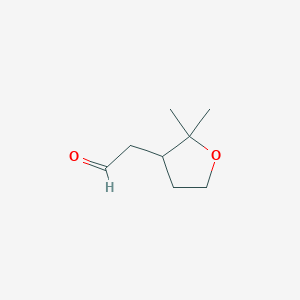
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
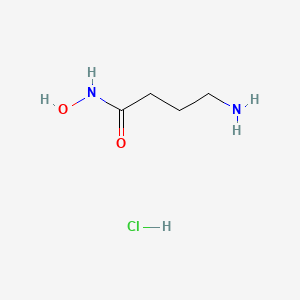
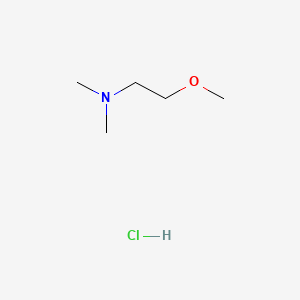
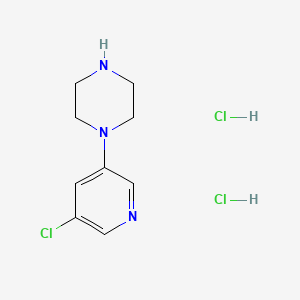
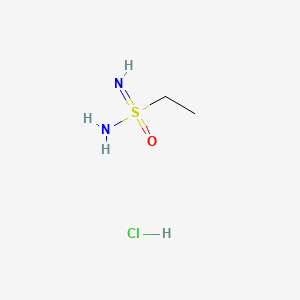
![2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)
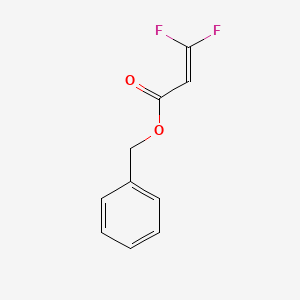
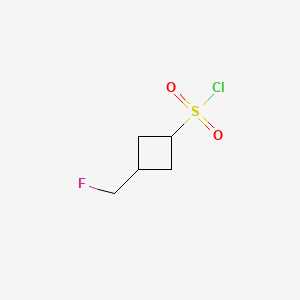
![N-{3-[(methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B13493594.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13493597.png)
